molecular formula C20H42I2N4O2 B054022 296 HC CAS No. 111530-29-1

296 HC

Cat. No.: B054022
CAS No.: 111530-29-1
M. Wt: 624.4 g/mol
InChI Key: CWXIOJYYRQZVNO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) is a chemical compound with the molecular formula C20H42I2N4O2 and a molecular weight of 624.4 g/mol. This compound is characterized by the presence of morpholinium and piperazine moieties, which are linked by ethylene bridges and terminated with ethyl groups. The diiodide form indicates the presence of two iodine atoms in the structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) typically involves the reaction of morpholine and piperazine derivatives with ethylene dibromide, followed by quaternization with ethyl iodide. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or acetonitrile.

    Temperature: The reactions are usually carried out at elevated temperatures, ranging from 60°C to 80°C.

    Catalysts: Catalysts such as potassium carbonate may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Mixing: Large quantities of reactants are mixed in industrial reactors.

    Controlled Heating: The reaction mixture is heated under controlled conditions to ensure complete reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity.

Chemical Reactions Analysis

Types of Reactions

Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogen exchange reactions using halide salts in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced morpholinium derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of ion channels and neurotransmitter receptors.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) involves its interaction with molecular targets such as ion channels and receptors. The compound can modulate the activity of these targets by:

    Binding: The compound binds to specific sites on the target molecules.

    Modulation: Alters the conformation and activity of the targets.

    Pathways: Involves pathways related to neurotransmission and ion transport.

Comparison with Similar Compounds

Similar Compounds

    Morpholinium derivatives: Compounds with similar morpholinium structures.

    Piperazine derivatives: Compounds containing piperazine moieties.

    Quaternary ammonium compounds: Compounds with similar quaternary ammonium structures.

Uniqueness

Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) is unique due to its specific combination of morpholinium and piperazine moieties, linked by ethylene bridges and terminated with ethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

CAS No.

111530-29-1

Molecular Formula

C20H42I2N4O2

Molecular Weight

624.4 g/mol

IUPAC Name

4-ethyl-4-[2-[4-[2-(4-ethylmorpholin-4-ium-4-yl)ethyl]piperazin-1-yl]ethyl]morpholin-4-ium;diiodide

InChI

InChI=1S/C20H42N4O2.2HI/c1-3-23(13-17-25-18-14-23)11-9-21-5-7-22(8-6-21)10-12-24(4-2)15-19-26-20-16-24;;/h3-20H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

CWXIOJYYRQZVNO-UHFFFAOYSA-L

SMILES

CC[N+]1(CCOCC1)CCN2CCN(CC2)CC[N+]3(CCOCC3)CC.[I-].[I-]

Canonical SMILES

CC[N+]1(CCOCC1)CCN2CCN(CC2)CC[N+]3(CCOCC3)CC.[I-].[I-]

Synonyms

4-ethyl-4-[2-[4-[2-(4-ethyl-1-oxa-4-azoniacyclohex-4-yl)ethyl]piperazi n-1-yl]ethyl]-1-oxa-4-azoniacyclohexane diiodide

Origin of Product

United States

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